12,14-Dichlorodehydroabietic acid

Übersicht

Beschreibung

12,14-Dichlorodehydroabietic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H26Cl2O2 and its molecular weight is 369.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Environmental Toxicology and Detoxification

12,14-Dichlorodehydroabietic acid has been studied in the context of environmental toxicology, particularly concerning its presence in kraft pulp mill effluent. Kutney and Dimitriadis (1982) described the synthesis of this compound, noting its relevance in studies of microbial degradation (Kutney & Dimitriadis, 1982). Further research by the same authors explored the biodegradation of this compound by the fungus Mortierella isabellina, demonstrating its conversion into less toxic hydroxylated and keto derivatives (Kutney, Dimitriadis, Hewitt, Salisbury, Singh, Servizi, Martens, & Gordon, 1983).

2. Pharmacology and Neurobiology

In pharmacological research, this compound has been identified as a potent opener of large conductance Ca2+-activated K+ (BK) channels. Sakamoto et al. (2006) found that this compound significantly enhances BK channel activity in a concentration-dependent manner, suggesting potential therapeutic applications (Sakamoto, Nonomura, Ohya, Muraki, Ohwada, & Imaizumi, 2006). Additionally, Zheng and Nicholson (1998) studied its actions on nerve ending fractions from fish central nervous systems, highlighting its potent calcium mobilizing action (Zheng & Nicholson, 1998).

3. Chemical Synthesis and Derivatives

Research has also focused on the synthesis of derivatives of this compound and their biological activities. Cui et al. (2008) synthesized oxime ether derivatives of this compound, finding enhanced BK channel-opening activity, which could be significant in developing new therapeutic agents (Cui, Yasutomi, Otani, Yoshinaga, Ido, Sawada, Kawahata, Yamaguchi, & Ohwada, 2008).

Wirkmechanismus

Target of Action

The primary targets of 12,14-Dichlorodehydroabietic acid are the calcium-activated potassium (BK) channels and GABA A receptors . BK channels are responsible for controlling electrical activity of cells by regulating potassium ion flow, while GABA A receptors are involved in inhibitory neurotransmission in the brain .

Mode of Action

This compound exhibits potent BK channel opening activity . It enhances the activity of BK channels by increasing their sensitivity to both calcium ions and membrane potential . Moreover, it operates as a non-competitive antagonist of GABA A receptors, effectively inhibiting GABA-dependent chloride influx in the mammalian brain .

Biochemical Pathways

The compound’s interaction with BK channels and GABA A receptors affects several biochemical pathways. By opening BK channels, it influences the membrane potential and cellular excitability . Its antagonistic action on GABA A receptors disrupts the normal inhibitory function of GABA neurotransmission, affecting neuronal signaling .

Result of Action

The activation of BK channels and inhibition of GABA A receptors by this compound lead to changes at the molecular and cellular levels. It increases the open probability of BK channels, particularly at lower potentials . This results in an increase in cytosolic free calcium levels and promotes the release of neurotransmitters .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

12,14-Dichlorodehydroabietic acid plays a crucial role in biochemical reactions by acting as a potent opener of large conductance calcium-activated potassium channels (BK channels). It interacts with the alpha subunit of the BK channel, enhancing its sensitivity to calcium ions and membrane potential without altering the single-channel conductance . Additionally, this compound functions as a non-competitive antagonist of gamma-aminobutyric acid type A (GABAA) receptors, blocking gamma-aminobutyric acid-dependent chloride entry in the mammalian brain . These interactions lead to increased cytosolic free calcium levels and stimulated neurotransmitter release .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human embryonic kidney 293 cells, it enhances BK channel activity in a concentration-dependent manner, leading to increased calcium sensitivity and membrane potential . This compound also influences cell signaling pathways by modulating calcium oscillations and melatonin secretion in rat pinealocytes . Furthermore, this compound impacts gene expression and cellular metabolism by altering the activity of ion channels and neurotransmitter release mechanisms .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the alpha subunit of the BK channel, leading to increased channel activity by decreasing the time spent in a closed state . This compound also inhibits voltage-dependent calcium channels at higher concentrations, selectively activating BK channels at lower concentrations . Additionally, this compound operates as a non-competitive antagonist of GABAA receptors, blocking gamma-aminobutyric acid-dependent chloride entry and increasing cytosolic free calcium levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to irreversibly suppress chloride currents evoked by exogenous gamma-aminobutyric acid in cultured rat cortical neurons . Longer exposures to this compound result in the inhibition of all synaptic traffic and action currents, indicating its non-selective nature for the gamma-aminobutyric acid receptor-chloride channel complex . The compound’s stability and degradation over time are crucial factors in its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it selectively activates BK channels, while higher concentrations inhibit voltage-dependent calcium channels . In the mammalian brain, this compound effectively blocks gamma-aminobutyric acid-dependent chloride influx, functioning as a non-competitive antagonist of GABAA receptors . High doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in research studies.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate ion channel activity and neurotransmitter release. It interacts with enzymes and cofactors that modulate calcium-activated potassium channels and gamma-aminobutyric acid receptors . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its localization and accumulation are influenced by its interactions with ion channels and receptors, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on ion channels and neurotransmitter release. Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its activity and function .

Eigenschaften

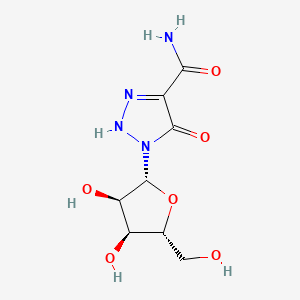

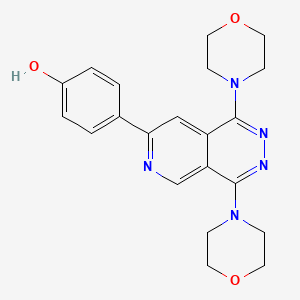

IUPAC Name |

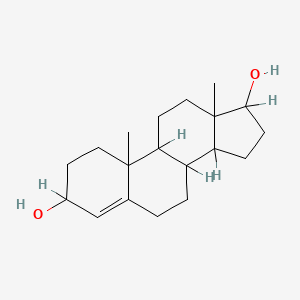

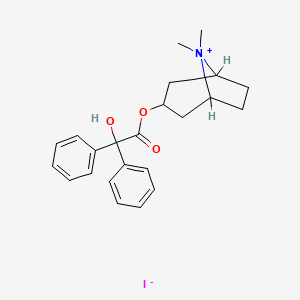

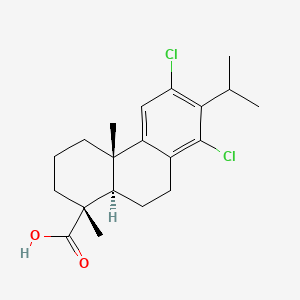

(1R,4aS,10aR)-6,8-dichloro-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26Cl2O2/c1-11(2)16-14(21)10-13-12(17(16)22)6-7-15-19(13,3)8-5-9-20(15,4)18(23)24/h10-11,15H,5-9H2,1-4H3,(H,23,24)/t15-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKQWIQSTFSBVMQ-CDHQVMDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1Cl)CCC3C2(CCCC3(C)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1Cl)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858815 | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65281-77-8 | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065281778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12,14-Dichlorodehydroabietic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.